molecular formula C21H17N3O5S B5142945 (5E)-5-{2-[(3-nitrobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5E)-5-{2-[(3-nitrobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B5142945
M. Wt: 423.4 g/mol
InChI Key: ROSBPLBFVDQTOT-SFQUDFHCSA-N
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Description

(5E)-5-{2-[(3-nitrobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound characterized by its unique structure, which includes a nitrobenzyl group, a benzylidene group, and a thioxodihydropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{2-[(3-nitrobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves a multi-step process. The initial step often includes the preparation of the thioxodihydropyrimidine core, followed by the introduction of the benzylidene and nitrobenzyl groups. Common reagents used in these reactions include aldehydes, amines, and thiourea, under conditions that may involve heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{2-[(3-nitrobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents like potassium permanganate. Reaction conditions may vary but often involve controlled temperatures and pressures to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to the formation of a nitroso compound.

Scientific Research Applications

(5E)-5-{2-[(3-nitrobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (5E)-5-{2-[(3-nitrobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. The nitrobenzyl group can participate in redox reactions, while the thioxodihydropyrimidine core may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-{2-[(3-nitrobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

(5E)-5-[[2-[(3-nitrophenyl)methoxy]phenyl]methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5S/c1-2-10-23-20(26)17(19(25)22-21(23)30)12-15-7-3-4-9-18(15)29-13-14-6-5-8-16(11-14)24(27)28/h2-9,11-12H,1,10,13H2,(H,22,25,30)/b17-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSBPLBFVDQTOT-SFQUDFHCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=CC=C2OCC3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=CC=CC=C2OCC3=CC(=CC=C3)[N+](=O)[O-])/C(=O)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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